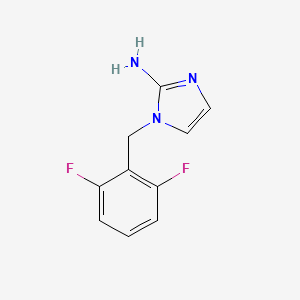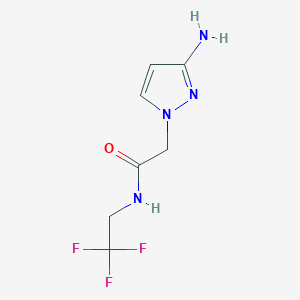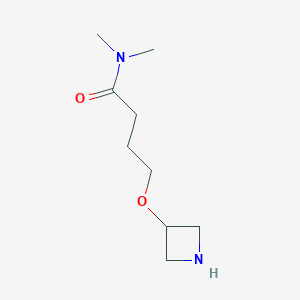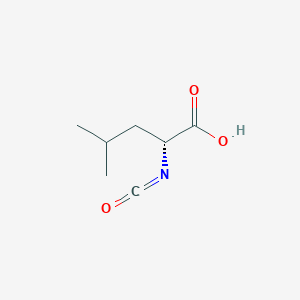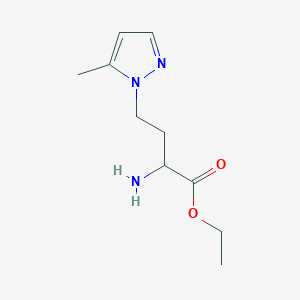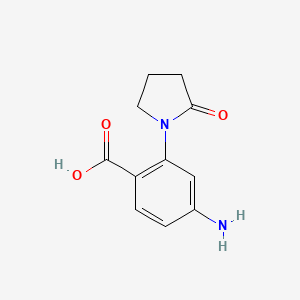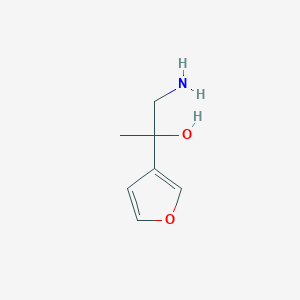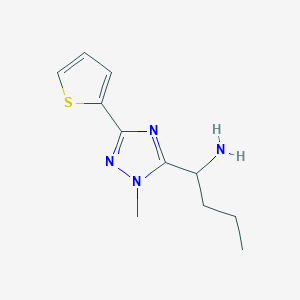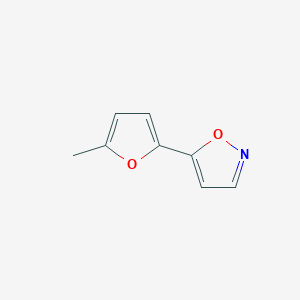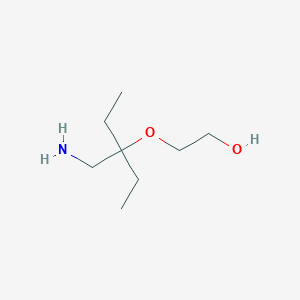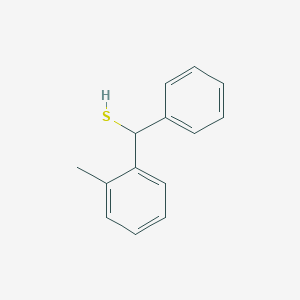
Phenyl(o-tolyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(o-tolyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a phenyl group and an o-tolyl group This compound is known for its distinctive odor, which is typical of thiols
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl(o-tolyl)methanethiol can be synthesized through various methods. One common approach involves the reaction of o-tolylmagnesium bromide with phenyl disulfide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{S}_2 + \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{MgBrS}\text{C}_6\text{H}_5 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of o-tolyl chloride with sodium phenylthiolate under controlled conditions to yield the desired thiol compound.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl(o-tolyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides. [ 2 \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + [O] \rightarrow \text{C}_6\text{H}_5\text{S}\text{S}\text{C}_6\text{H}_5 + \text{H}_2\text{O} ]
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it acts as a nucleophile. [ \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{R-X} \rightarrow \text{C}_6\text{H}_5\text{S-R} + \text{HX} ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Substitution Reagents: Alkyl halides (R-X), where X is a halogen
Major Products:
Disulfides: Formed through oxidation
Thioethers: Formed through substitution reactions
Aplicaciones Científicas De Investigación
Phenyl(o-tolyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways involving thiol groups.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Phenyl(o-tolyl)methanethiol involves its interaction with various molecular targets through its thiol group. The thiol group can undergo oxidation-reduction reactions, forming disulfides and modulating redox-sensitive pathways. Additionally, the compound can act as a nucleophile, participating in substitution reactions that alter the structure and function of target molecules.
Comparación Con Compuestos Similares
Methanethiol (CH₃SH): A simpler thiol with a similar odor but different reactivity due to the absence of aromatic groups.
Ethanethiol (C₂H₅SH): Another simple thiol with distinct physical and chemical properties.
Thiophenol (C₆H₅SH): A thiol with a phenyl group, similar to Phenyl(o-tolyl)methanethiol but lacking the o-tolyl group.
Uniqueness: this compound is unique due to the presence of both phenyl and o-tolyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C14H14S |
|---|---|
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
(2-methylphenyl)-phenylmethanethiol |
InChI |
InChI=1S/C14H14S/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3 |
Clave InChI |
BPAXNYHYMGVJPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


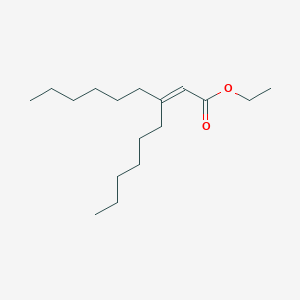
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)
